Cas no 45204-08-8 (ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate)

Ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate is a specialized amino acid derivative featuring a nitro-guanidine functional group. This compound is of interest in medicinal chemistry and peptide research due to its unique structural properties, which enable selective modifications in bioactive molecules. The ethyl ester moiety enhances solubility in organic solvents, facilitating synthetic applications, while the chiral (2S)-configuration ensures stereochemical precision in asymmetric synthesis. The nitro-guanidine group offers potential for further functionalization or as a pharmacophore in drug design. Its stability under controlled conditions makes it suitable for intermediate use in multi-step synthetic routes. This compound is primarily utilized in academic and industrial research for developing novel therapeutic agents or biochemical probes.
ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate structure
45204-08-8 structure
Product Name:ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate
CAS No:45204-08-8
MF:C8H17N5O4
MW:247.251681089401
CID:3028030
PubChem ID:54034680
Update Time:2025-10-23

ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate Chemical and Physical Properties

Names and Identifiers

    • L-Ornithine, N5-[iMino(nitroaMino)Methyl]-, ethyl ester
    • ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate
    • EN300-28278063
    • 45204-08-8
    • Inchi: 1S/C8H17N5O4/c1-2-17-7(14)6(9)4-3-5-11-8(10)12-13(15)16/h6H,2-5,9H2,1H3,(H3,10,11,12)/t6-/m0/s1
    • InChI Key: LIBRHFRKIPUYBQ-LURJTMIESA-N
    • SMILES: O(CC)C([C@H](CCC/N=C(\N)/N[N+](=O)[O-])N)=O

Computed Properties

  • Exact Mass: 247.12805404Da
  • Monoisotopic Mass: 247.12805404Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 8
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 149Ų

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Additional information on ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate

Ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate (CAS No. 45204-08-8): An Overview of Its Properties and Applications

Ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate, with the CAS number 45204-08-8, is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a derivative of amino acids and features a unique structural motif that includes an amino group, a nitrocarbamimidamido group, and an ester linkage. These functional groups contribute to its diverse chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The structure of ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate is characterized by its chiral center at the second carbon atom, which imparts enantiomeric specificity to the molecule. The presence of the nitrocarbamimidamido group adds complexity to the molecule, influencing its reactivity and biological activity. The ester linkage provides additional functionality, allowing for potential modifications and derivatizations that can enhance its pharmacological properties.

Recent research has focused on the synthesis and biological evaluation of ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate. Studies have shown that this compound exhibits potent antimicrobial and antiviral activities, making it a promising lead for the development of novel therapeutics. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate effectively inhibited the growth of several bacterial strains, including multidrug-resistant pathogens. This finding highlights its potential as an alternative to conventional antibiotics.

In addition to its antimicrobial properties, ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate has also been investigated for its anti-inflammatory effects. Research conducted by a team at the University of California, Los Angeles (UCLA) revealed that this compound significantly reduced inflammation in animal models of inflammatory diseases. The mechanism of action appears to involve the modulation of cytokine production and the inhibition of pro-inflammatory signaling pathways. These findings suggest that ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate could be developed into a new class of anti-inflammatory drugs.

The pharmacokinetic properties of ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate have also been studied extensively. Preliminary data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, which are crucial factors for its potential use as an oral medication. Furthermore, toxicological studies have shown that ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate is well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical trials.

From a synthetic chemistry perspective, the preparation of ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate involves several steps, including the protection and deprotection of functional groups to ensure selective modification. One common synthetic route involves the reaction of L-valine with ethyl chloroformate to form the corresponding ester, followed by coupling with nitroguanidine to introduce the nitrocarbamimidamido group. This multi-step process requires careful control of reaction conditions to achieve high yields and purity.

The potential applications of ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate extend beyond its direct use as a therapeutic agent. It can serve as a building block for the synthesis of more complex molecules with enhanced biological activities. For example, researchers at Harvard University have used this compound as a starting material to develop novel inhibitors of protein-protein interactions involved in cancer progression. These inhibitors have shown promising results in preclinical studies, highlighting the versatility and potential of ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate as a chemical scaffold.

In conclusion, ethyl (2S)-2-amino-5-(N'-nitrocarbamimidamido)pentanoate (CAS No. 45204-08-8) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutics. As research in this field continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in modern drug discovery efforts.

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